N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a chlorophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE typically involves the condensation of 3-aminopyridine with 4-chlorophenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of the pyridine ring is particularly significant in medicinal chemistry due to its role in enhancing the bioavailability and efficacy of drugs .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound shares a similar pyridine structure but differs in its thiazolidinone moiety.
Indole Derivatives: These compounds possess a benzopyrrole structure and are known for their wide range of biological activities.
Uniqueness
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENOXY)ACETATE is unique due to its combination of a pyridine ring and a chlorophenoxy acetate moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12ClN3O3 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-5-12(6-4-11)20-9-13(19)21-18-14(16)10-2-1-7-17-8-10/h1-8H,9H2,(H2,16,18) |
InChI Key |
PVXHITPRISSVQK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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